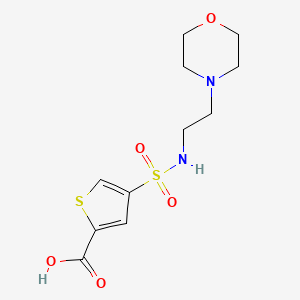![molecular formula C14H16N6 B7576833 2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7576833.png)
2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine, also known as PZM21, is a synthetic opioid analgesic that has gained attention in the scientific community due to its potential as a non-addictive painkiller. In
作用機序
2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine works by binding to the mu-opioid receptor in the brain, which is responsible for mediating the effects of opioids on pain perception. However, unlike traditional opioids, this compound only activates a specific signaling pathway within the receptor, which is believed to be responsible for its non-addictive properties.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain in mice and rats without causing the side effects associated with traditional opioids, such as addiction and respiratory depression. Additionally, this compound does not appear to affect learning and memory, which is a common side effect of traditional opioids.
実験室実験の利点と制限
One advantage of using 2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine in lab experiments is its potential as a non-addictive painkiller. This could be particularly useful in the development of new pain medications that do not carry the risk of addiction. However, one limitation of using this compound is its limited availability, as it is a synthetic compound that is not currently available for clinical use.
将来の方向性
There are several future directions for research on 2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine. One area of interest is the development of new pain medications based on the structure of this compound that could be used in clinical settings. Another area of interest is the study of the specific signaling pathway activated by this compound within the mu-opioid receptor, which could provide insights into the development of non-addictive opioids. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a non-addictive painkiller.
合成法
The synthesis of 2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine involves a multistep process that requires the use of various chemicals and reagents. The first step involves the preparation of 5-pyridin-3-yl-1H-pyrazole-4-carbaldehyde, which is then reacted with 2-pyrazol-1-yl-ethanamine to form the intermediate product. The intermediate product is then reacted with 5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide to form the final product, this compound.
科学的研究の応用
2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine has been the focus of several scientific studies due to its potential as a non-addictive painkiller. In one study, this compound was shown to be effective in reducing pain in mice without causing the side effects associated with traditional opioids, such as addiction and respiratory depression. Another study found that this compound was able to reduce pain in rats without affecting their ability to learn or remember, which is a common side effect of traditional opioids.
特性
IUPAC Name |
2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6/c1-3-12(9-15-4-1)14-13(11-17-19-14)10-16-6-8-20-7-2-5-18-20/h1-5,7,9,11,16H,6,8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUNDKBYXNCKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=NN2)CNCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7576775.png)
![2-Methyl-5-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B7576781.png)
![2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B7576785.png)
![2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B7576791.png)


![N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576822.png)
![1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine](/img/structure/B7576829.png)
![2-[1-[2-(3-Methylmorpholin-4-yl)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B7576832.png)
![N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7576839.png)
![1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide](/img/structure/B7576859.png)